molecular formula C17H24N4O3 B11043394 N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11043394
M. Wt: 332.4 g/mol
InChI Key: IUZXZUGFYSCQJI-UHFFFAOYSA-N
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Description

N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.

    Substitution Reactions:

    Amidation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or as a ligand in binding studies.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility in chemical reactions.

    1-Phenyl-1H-1,2,3-triazole: A similar compound with a phenyl group, used in various chemical and biological applications.

    1-Butyl-1H-1,2,3-triazole: A similar compound with a butyl group, known for its use in materials science and industrial applications.

Uniqueness

N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups it contains. This combination imparts specific chemical and physical properties, making it suitable for particular applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-butyl-1-(4-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H24N4O3/c1-4-6-11-18-17(22)16-15(12-23-3)21(20-19-16)13-7-9-14(10-8-13)24-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,18,22)

InChI Key

IUZXZUGFYSCQJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)COC

Origin of Product

United States

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